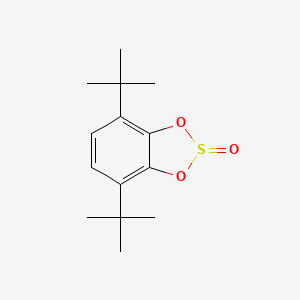
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H20O3S and a molecular weight of 268.37 g/mol It is known for its unique structure, which includes a benzodioxathiole ring substituted with two tert-butyl groups and an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide typically involves the reaction of 4,7-di-tert-butyl-1,3,2-benzodioxathiole with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification methods to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide group back to the parent benzodioxathiole.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent benzodioxathiole.
Substitution: Various substituted benzodioxathiole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide involves its interaction with molecular targets through its oxide functional group. The compound can participate in redox reactions, influencing various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Benzodioxathiole: The parent compound without the tert-butyl and oxide groups.
4,7-Di-tert-butyl-1,3,2-benzodioxathiole: Similar structure but lacks the oxide group.
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-: Similar structure but lacks the oxide group.
Uniqueness
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is unique due to the presence of both tert-butyl groups and the oxide functional group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
93378-28-0 |
|---|---|
Molekularformel |
C14H20O3S |
Molekulargewicht |
268.37 g/mol |
IUPAC-Name |
4,7-ditert-butyl-1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C14H20O3S/c1-13(2,3)9-7-8-10(14(4,5)6)12-11(9)16-18(15)17-12/h7-8H,1-6H3 |
InChI-Schlüssel |
DZXPVMWLHZIIRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OS(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





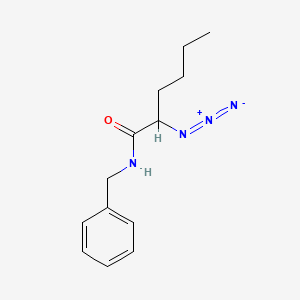
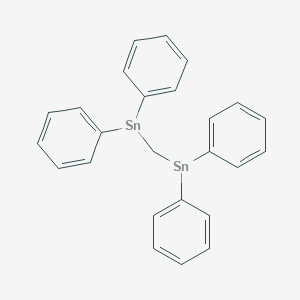
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
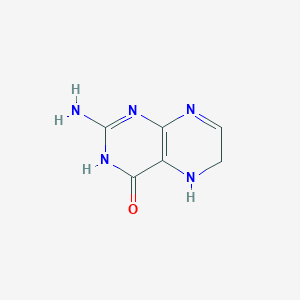
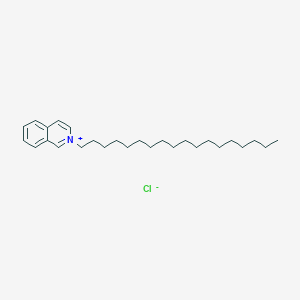
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
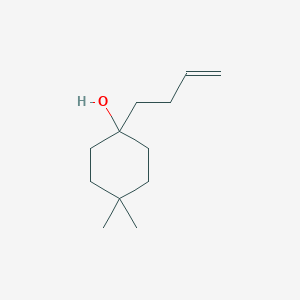
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
